molecular formula C10H12O4S B8499075 5-(3-Carboxy-propyl)-thiophene-2-carboxylic acid methyl ester

5-(3-Carboxy-propyl)-thiophene-2-carboxylic acid methyl ester

Cat. No. B8499075
M. Wt: 228.27 g/mol
InChI Key: FMGPWDREVJYHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Carboxy-propyl)-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H12O4S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Carboxy-propyl)-thiophene-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Carboxy-propyl)-thiophene-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Carboxy-propyl)-thiophene-2-carboxylic acid methyl ester

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

4-(5-methoxycarbonylthiophen-2-yl)butanoic acid

InChI

InChI=1S/C10H12O4S/c1-14-10(13)8-6-5-7(15-8)3-2-4-9(11)12/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

FMGPWDREVJYHPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(S1)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3 (1.14 g, 5.3 mmol) in acetone (15 mL) was added dropwise to a cold solution (ice bath) of CrO3 (3 g, 30 mmol) in sulfuric acid (23 mL) and water (67 mL). After the addition, the resulting solution was stirred in an ice bath for an additional 2 h and the solution was allowed to warm to room temperature overnight. TLC indicated the disappearance of the starting alcohol and the formation of one major spot at Rf=0.35 (hexane/EtOAc 2:1). The solution was extracted with 5×30 mL of ethyl ether and dried over Na2SO4. After evaporation of the solvent under reduced pressure, the resulting residue was flash chromatographed through silica gel column (3.5×15 cm) using hexane/EtOAc (2:1) as eluent. The desired fraction (TLC) was collected and the solvent was evaporated under reduced pressure to afford 570 mg of 4 as colorless oil. 1H NMR (DMSO-d6): δ 1.79-1.87 (m, 2H), 2.24-2.27 (t, J=7.2 Hz, 2H), 2.82-2.86 (t, J=7.2 Hz, 2H), 3.77 (s, 3H), 6.95-6.96 (d, J=3.6 Hz, 1H), 7.63-7.64 (d, J=3.6 Hz, 1H), 12.17 (br, 1H). HRMS calcd for C10H12O4S (M+), 228.0456; found: 228.0458.
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

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